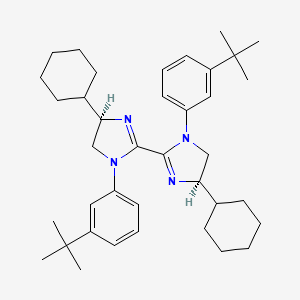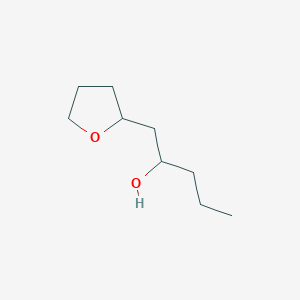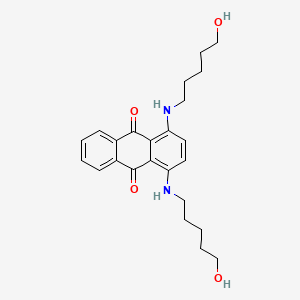![molecular formula C8H13NO2 B14015759 3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile CAS No. 40762-37-6](/img/structure/B14015759.png)
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of an allyl ether group and a nitrile group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2-(prop-2-en-1-yloxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form epoxides or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the allyl ether group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(Prop-2-yn-1-yloxy)ethoxy]propanenitrile
- 2-(Prop-2-en-1-yloxy)propanoic acid
- N-[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2-propanamine hydrochloride
Uniqueness
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile is unique due to its combination of an allyl ether group and a nitrile group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic and electrophilic addition reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
40762-37-6 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-(2-prop-2-enoxyethoxy)propanenitrile |
InChI |
InChI=1S/C8H13NO2/c1-2-5-10-7-8-11-6-3-4-9/h2H,1,3,5-8H2 |
Clé InChI |
RUDATSQJEJTDEW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)





![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)

